

Synonyms for 1-Bromo-3-methyl-2-butanone like bromomethyl isopropyl ketone

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Compound of Interest

Compound Name: 1-Bromo-3-methyl-2-butanone

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An In-depth Technical Guide to **1-Bromo-3-methyl-2-butanone**

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-3-methyl-2-butanone**, a versatile reagent in organic synthesis and a key intermediate in the development of pharmaceutical compounds. This document details the compound's nomenclature, physicochemical properties, and a thorough experimental protocol for its synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Nomenclature and Identifiers

1-Bromo-3-methyl-2-butanone is known by several synonyms in scientific literature and chemical catalogs. The compound's IUPAC name is 1-bromo-3-methylbutan-2-one.[1] A comprehensive list of its identifiers is provided below for clear identification and cross-referencing.

Identifier Type	Value
IUPAC Name	1-bromo-3-methylbutan-2-one[1]
Common Synonyms	Bromomethyl isopropyl ketone, Isopropyl bromomethyl ketone, 1-Bromo-3-methyl-2-butanone, 2-Butanone, 1-bromo-3-methyl-, 1-Bromo-3-methylbutan-2-one, 2-Bromo-1-isopropylethanone[2][3][4][5]
CAS Number	19967-55-6[1][2][3][6]
Molecular Formula	C ₅ H ₉ BrO[2][3][6]
Molecular Weight	165.03 g/mol [1][2]
InChI	InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3[1][6]
InChIKey	NNTPEAXKKUPBHQ-UHFFFAOYSA-N[1][6]
Canonical SMILES	CC(C)C(=O)CBr[6]

Physicochemical Properties

The physical and chemical properties of **1-Bromo-3-methyl-2-butanone** are crucial for its handling, storage, and application in experimental settings. It is a colorless liquid with a distinct odor.[2][6]

Property	Value
Appearance	Colorless liquid[6]
Boiling Point	164 °C[2][7]
Density	1.355 g/cm ³ [2][8]
Refractive Index	1.4685[2][7]
Flash Point	56 °C[2][7]
Vapor Pressure	1.99 mmHg at 25°C[2]
Solubility	Soluble in chloroform, ethyl acetate[2]
Storage Temperature	2-8 °C, under inert gas (nitrogen or Argon)[2]

Synthesis and Experimental Protocols

The primary method for synthesizing **1-Bromo-3-methyl-2-butanone** is through the α -bromination of 3-methyl-2-butanone.[9] This reaction is typically carried out using bromine in the presence of an acid catalyst.[9]

Experimental Protocol: α -Bromination of 3-Methyl-2-butanone[11]

This protocol is based on a well-established procedure for the synthesis of α -bromo ketones.

Materials:

- 3-methyl-2-butanone (Pinacolone)
- Bromine (Br₂)
- Anhydrous methanol
- Diethyl ether
- Aqueous 10% potassium carbonate solution

- Anhydrous calcium chloride
- Water

Equipment:

- Four-necked, round-bottomed flask
- Mechanical stirrer
- Thermometer
- Reflux condenser with a calcium chloride drying tube
- Pressure-equalizing dropping funnel
- Ice-salt bath
- Rotary evaporator
- Vigreux column for distillation

Procedure:

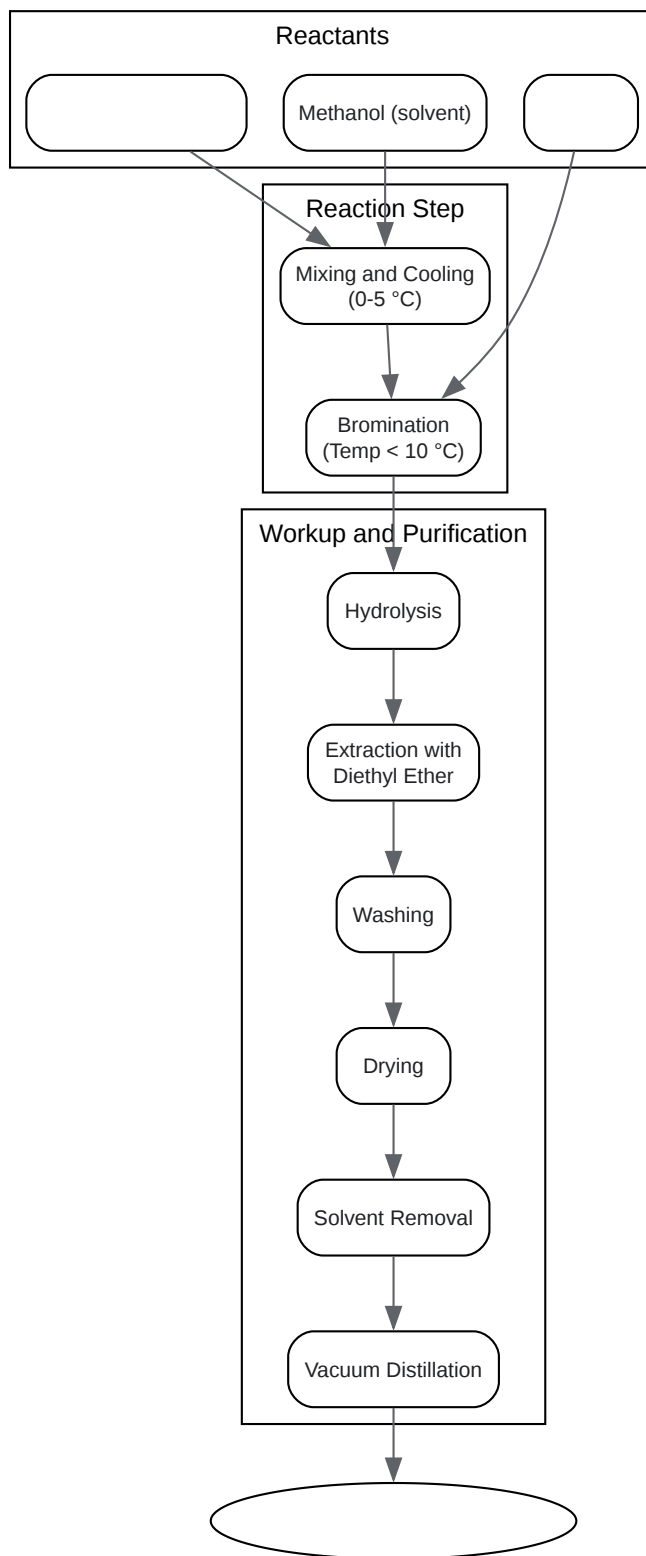
- A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.
- The flask is charged with 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 ml of anhydrous methanol.
- The solution is stirred and cooled to 0–5 °C using an ice-salt bath.
- 160 g (1.00 mole) of bromine is added in a rapid, steady stream from the dropping funnel. The temperature should not exceed 10 °C during the addition.
- The reaction temperature is maintained at 10 °C. The red color of the solution will fade in about 45 minutes.

- 300 ml of water is then added, and the mixture is stirred at room temperature overnight to hydrolyze any α -bromodimethyl ketals formed.
- An additional 900 ml of water is added, and the mixture is extracted with four 500-ml portions of diethyl ether.
- The combined ether layers are washed with 200 ml of aqueous 10% potassium carbonate and then twice with 200-ml portions of water.
- The ether solution is dried over anhydrous calcium chloride for 1 hour.
- The solvent is removed using a rotary evaporator at room temperature.
- The crude product is then purified by distillation under reduced pressure through a Vigreux column to yield **1-bromo-3-methyl-2-butanone**.

Important Note: This preparation must be carried out in an efficient fume hood as bromomethyl ketones are highly lachrymatory and skin irritants.^[10]

Synthesis Workflow Diagram

Synthesis of 1-Bromo-3-methyl-2-butanone

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **1-Bromo-3-methyl-2-butanone**.

Applications in Research and Drug Development

1-Bromo-3-methyl-2-butanone serves as a valuable chemical intermediate in various organic syntheses.[2] Its utility is particularly noted in the preparation of pharmaceutical intermediates for drug development, including the synthesis of barbiturates and sedatives.[2] The compound has also been shown to possess in vitro cytotoxic activity.[11] Furthermore, it is used in the synthesis of various heterocyclic compounds and other complex organic molecules, highlighting its versatility in creating a wide range of chemical products.[2]

Safety Information

1-Bromo-3-methyl-2-butanone is a hazardous chemical and should be handled with appropriate safety precautions. It is known to be a lachrymator and a skin irritant.[10] It may cause irritation to the eyes and respiratory system.[6] It is also a flammable liquid and vapor.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10]

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